

CAS number for 1-(4-phenylphenyl)ethanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(4-Phenylphenyl)ethanamine**

Cat. No.: **B1272158**

[Get Quote](#)

An In-Depth Technical Guide to **1-(4-phenylphenyl)ethanamine** (CAS No. 86217-82-5)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **1-(4-phenylphenyl)ethanamine**, a biphenyl derivative of significant interest in synthetic and medicinal chemistry. The document delineates its chemical properties, outlines a robust synthetic pathway, details methods for analytical characterization, discusses its potential applications in drug discovery, and provides essential safety and handling protocols. The CAS Number for this compound is 86217-82-5.[\[1\]](#)

Core Chemical & Physical Properties

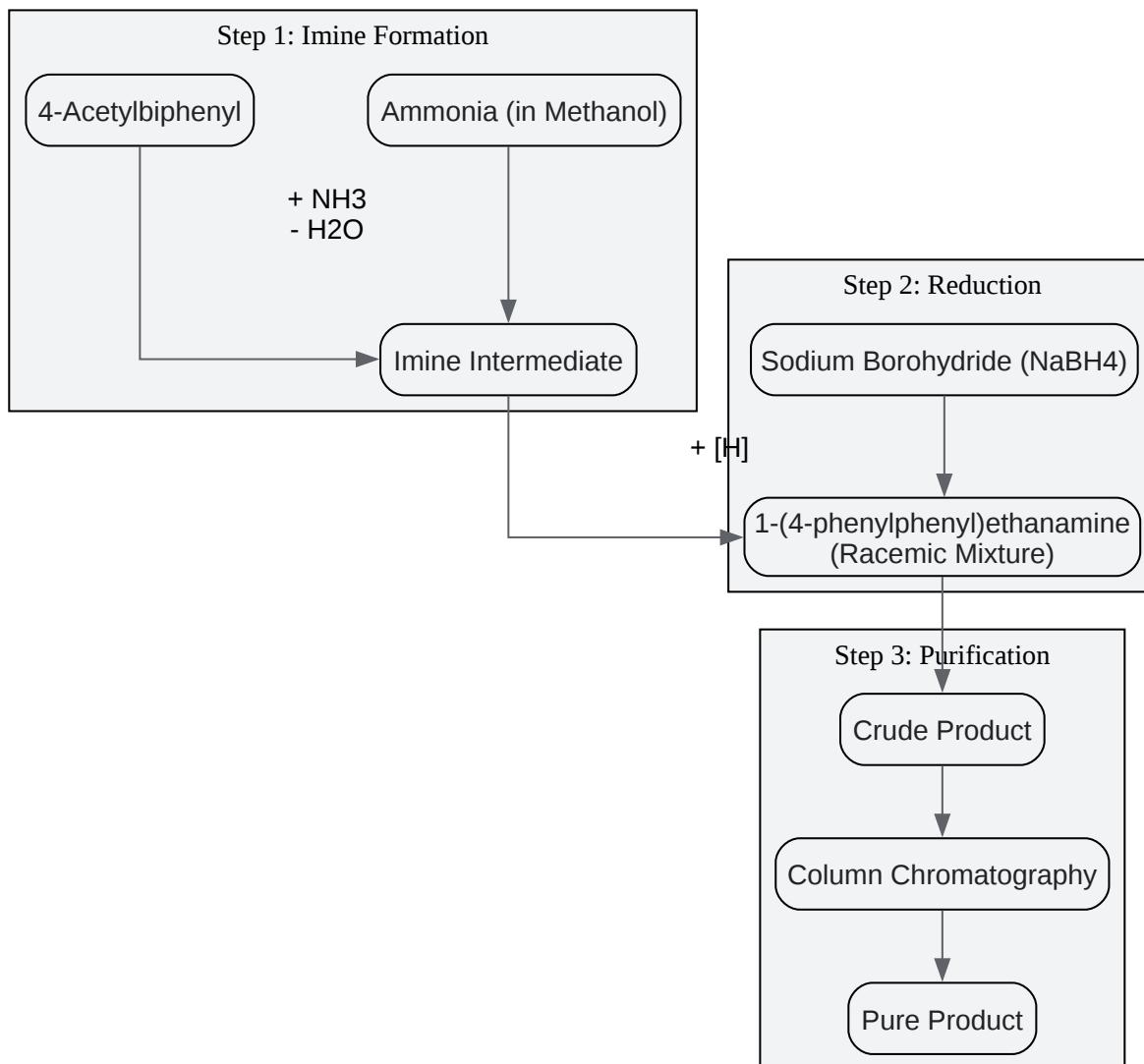
1-(4-phenylphenyl)ethanamine, with the molecular formula C₁₄H₁₅N, is a primary amine featuring a biphenyl scaffold.[\[1\]](#) This structural arrangement imparts a unique combination of rigidity and lipophilicity, making it a valuable building block in the design of novel organic molecules. The presence of a chiral center at the ethylamine group means the compound can exist as two enantiomers, a critical consideration in drug development where stereochemistry often dictates biological activity.

A summary of its key computed properties is presented below.

Property	Value	Source
CAS Number	86217-82-5	PubChem[1]
Molecular Formula	C ₁₄ H ₁₅ N	PubChem[1]
Molecular Weight	197.27 g/mol	PubChem[1]
IUPAC Name	1-(4-phenylphenyl)ethanamine	PubChem[1]
Canonical SMILES	CC(C1=CC=C(C=C1)C2=CC=CC=C2)N	PubChem[1]
InChIKey	QVLZRPPCCDKMPO-UHFFFAOYSA-N	PubChem[1]

Synthesis Protocol: Reductive Amination

The synthesis of **1-(4-phenylphenyl)ethanamine** is most effectively achieved via the reductive amination of 4-acetyl biphenyl (also known as 4-phenylacetophenone). This widely utilized method in organic chemistry is favored for its operational simplicity, high yields, and the commercial availability of the starting ketone. The process involves two key stages: the formation of an imine intermediate followed by its reduction to the target amine.


Causality of Experimental Choices:

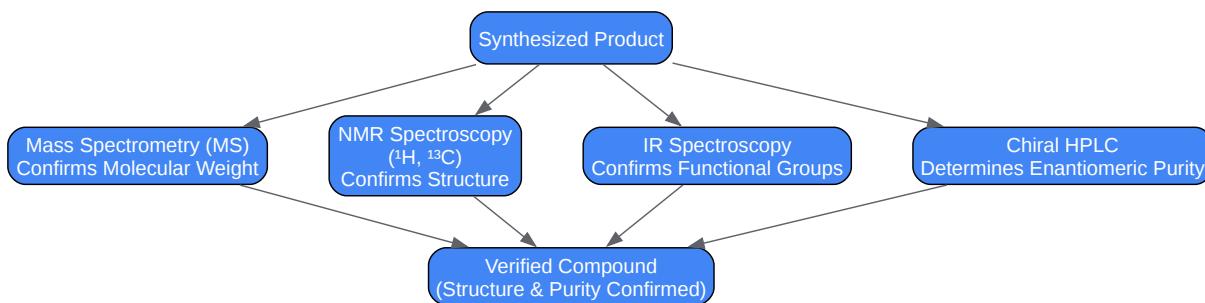
- Reactant Choice: 4-acetyl biphenyl is the logical precursor as it possesses the required carbon skeleton. Ammonia or a source of ammonia is used to introduce the amine functionality.
- Reducing Agent: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly employed. NaBH₃CN is particularly effective as it is selective for the protonated imine over the ketone, allowing for a one-pot reaction. Catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst) is another robust alternative.[2][3]
- Solvent: An alcoholic solvent such as methanol or ethanol is typically used as it effectively dissolves the reactants and is compatible with the reducing agent.

Step-by-Step Methodology

- **Imine Formation:** Dissolve 4-acetyl biphenyl (1 equivalent) in methanol. Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) or ammonium acetate. The reaction is stirred at room temperature to facilitate the formation of the imine intermediate.
- **Reduction:** To the solution containing the imine, slowly add sodium borohydride (1.5-2 equivalents) in portions, maintaining the temperature below 25°C with an ice bath to control the exothermic reaction.
- **Work-up:** Once the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **1-(4-phenylphenyl)ethanamine**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Reductive amination workflow for synthesizing **1-(4-phenylphenyl)ethanamine**.

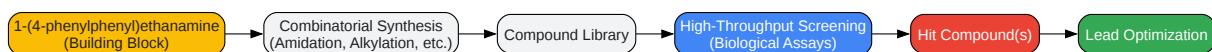
Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each method provides unique, complementary information, creating a self-validating system of characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the molecular structure. The ^1H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the biphenyl system, a quartet for the methine proton (CH), and a doublet for the methyl group (CH_3).
- Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition ($\text{C}_{14}\text{H}_{15}\text{N}$).
- Infrared (IR) Spectroscopy: Used to identify functional groups. The spectrum should display characteristic N-H stretching bands for the primary amine (around $3300\text{-}3400\text{ cm}^{-1}$) and C-H stretches for the aromatic rings.
- Chiral High-Performance Liquid Chromatography (HPLC): Since the product is a racemic mixture, chiral HPLC is necessary to separate and quantify the two enantiomers, which is critical for applications in drug development.

Analytical Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Standard analytical workflow for structural verification and purity assessment.

Applications in Research and Drug Development

While specific therapeutic applications for **1-(4-phenylphenyl)ethanamine** are not yet established in mainstream literature, its structural motifs are prevalent in medicinal chemistry. Chiral amines and biphenyl scaffolds are considered "privileged structures" because they can interact with a wide range of biological targets.

- **Scaffold for Novel Ligands:** The biphenyl group can serve as a core structure for developing ligands that target enzymes or receptors. Its conformationally restricted nature can be advantageous for achieving high binding affinity and selectivity.
- **Building Block in Combinatorial Chemistry:** As a primary amine, it is a versatile building block for creating libraries of compounds through reactions like amide bond formation, reductive amination, or N-alkylation. These libraries can then be screened for biological activity against various diseases.^{[4][5]}
- **Probing Protein Binding Pockets:** The biphenyl moiety can form favorable pi-stacking and hydrophobic interactions within protein binding sites. Researchers can use this compound as a starting point to design more complex molecules targeting diseases like cancer, bacterial infections, or neurological disorders.^[5]

Conceptual Role in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Role of **1-(4-phenylphenyl)ethanamine** as a building block in a drug discovery pipeline.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling **1-(4-phenylphenyl)ethanamine**. Based on its GHS classification, the compound presents several hazards.^[1]

- GHS Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H318: Causes serious eye damage.
 - H335: May cause respiratory irritation.

Recommended Precautions

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[6][7]
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[8][9] Avoid contact with skin and eyes.[6]
- First Aid Measures:
 - Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[6][8]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]
 - Ingestion: Clean mouth with water and seek immediate medical attention. Do not induce vomiting.[6][8]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][8]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Phenylphenyl)ethan-1-amine | C14H15N | CID 2771754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine - Google Patents [patents.google.com]
- 3. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.se [fishersci.se]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [CAS number for 1-(4-phenylphenyl)ethanamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272158#cas-number-for-1-4-phenylphenyl-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com